{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine is an organic compound that features a pyrazole ring substituted with difluoroethyl and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethyl halide.
Attachment of Difluorophenyl Group: The difluorophenyl group can be attached through a Friedel-Crafts alkylation reaction using a difluorophenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated reagents and Lewis acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of difluoroethyl and difluorophenyl groups on biological systems. It can serve as a model compound for understanding the interactions between these functional groups and biological molecules.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine involves its interaction with specific molecular targets. The difluoroethyl and difluorophenyl groups may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-isopropoxypropyl)amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine
- N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-1H-pyrazol-4-amine
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2,3-difluorophenyl)methyl]amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoroethyl and difluorophenyl groups may enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13F4N3 |
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Molecular Weight |
287.26 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-(2,3-difluorophenyl)methanamine |
InChI |
InChI=1S/C13H13F4N3/c14-11-3-1-2-9(13(11)17)6-18-7-10-4-5-20(19-10)8-12(15)16/h1-5,12,18H,6-8H2 |
InChI Key |
WBLYKCJSLKLPIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNCC2=NN(C=C2)CC(F)F |
Origin of Product |
United States |
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